molecular formula C13H6F7NO B13425785 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline

Cat. No.: B13425785
M. Wt: 325.18 g/mol
InChI Key: YDPRVBGCYKSIDW-UHFFFAOYSA-N
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Description

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group, which impart unique chemical and physical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a difluoroaniline derivative reacts with a difluorophenol derivative in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline involves its interaction with specific molecular targets. The presence of multiple fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. This configuration imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to similar compounds. Additionally, its stability and resistance to degradation make it valuable in various industrial applications.

Properties

Molecular Formula

C13H6F7NO

Molecular Weight

325.18 g/mol

IUPAC Name

5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluoroaniline

InChI

InChI=1S/C13H6F7NO/c14-6-3-7(15)11(4-10(6)21)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2

InChI Key

YDPRVBGCYKSIDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)N)F)F)F)C(F)(F)F

Origin of Product

United States

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